molecular formula C10H4Cl4N2O B1607732 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one CAS No. 86483-43-4

4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B1607732
CAS No.: 86483-43-4
M. Wt: 310 g/mol
InChI Key: UBKUOBNFCOTJAD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic chemical name this compound follows International Union of Pure and Applied Chemistry nomenclature conventions, accurately describing the compound's substitution pattern and core heterocyclic framework. The molecule is officially registered under Chemical Abstracts Service number 86483-43-4, providing a unique identifier for this specific chemical entity. Alternative nomenclature includes 4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3-one, which emphasizes the pyridazinone core structure.

The molecular formula C₁₀H₄Cl₄N₂O reveals the precise atomic composition, consisting of ten carbon atoms, four hydrogen atoms, four chlorine atoms, two nitrogen atoms, and one oxygen atom. This formula yields a molecular weight of 309.96 grams per mole, as confirmed by multiple analytical sources. The high chlorine content, representing 45.75% of the total molecular weight, significantly influences the compound's physical and chemical properties.

The structural architecture features a pyridazinone ring system as the central heterocyclic core, with dichlorine substitution at positions 4 and 5. The phenyl substituent at position 2 carries additional chlorine atoms at the 3 and 5 positions, creating a symmetrical dichlorophenyl group. This specific substitution pattern distinguishes the compound from related pyridazinone derivatives and contributes to its unique chemical behavior and potential biological activities.

Molecular Property Value Source
Molecular Formula C₁₀H₄Cl₄N₂O
Molecular Weight 309.96 g/mol
Chemical Abstracts Service Number 86483-43-4
Chlorine Content 45.75%
Heavy Atom Count 17

The Simplified Molecular-Input Line-Entry System representation O=C1C(Cl)=C(Cl)C=NN1C2=CC(Cl)=CC(Cl)=C2 provides a linear notation describing the molecular connectivity. The International Chemical Identifier key UBKUOBNFCOTJAD-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. These standardized representations facilitate accurate communication and data exchange across research platforms and chemical databases.

Crystallographic Structure Determination via X-ray Diffraction

Single crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure of this compound. This technique provides atomic-resolution structural information, revealing precise bond lengths, bond angles, and spatial arrangements of atoms within the crystal lattice. The crystallographic analysis enables detailed examination of intermolecular interactions, including hydrogen bonding patterns and halogen-halogen contacts that stabilize the crystal structure.

The compound exhibits crystalline properties suitable for single crystal X-ray diffraction analysis, with reported appearance as a crystalline powder. Certificate of analysis data indicates high purity levels of 95%, confirming the suitability of samples for accurate structural determination. The exact mass determination of 309.91 atomic mass units, obtained through high-resolution mass spectrometry, correlates precisely with the theoretical molecular weight calculations.

X-ray diffraction studies of related pyridazinone compounds demonstrate the power of this technique in elucidating structural features characteristic of this chemical class. The crystallographic analysis typically reveals the planar or near-planar geometry of the pyridazinone ring system, with specific dihedral angles between the heterocyclic core and phenyl substituents. For chlorinated pyridazinones, the electron density maps obtained from diffraction data clearly delineate the positions of chlorine atoms and their influence on molecular geometry.

Modern X-ray diffractometers, such as the Rigaku systems described in crystallographic facilities, provide automated data collection capabilities for comprehensive structural analysis. The integration of robotics and advanced detection systems enables high-throughput screening of crystal forms and systematic investigation of polymorphic variations. Temperature-dependent diffraction studies can reveal thermal expansion properties and phase transition behaviors relevant to material stability and processing conditions.

Crystallographic Parameter Expected Range Analytical Method
Space Group P21/c or similar Single Crystal X-ray Diffraction
Unit Cell Dimensions a, b, c axes determination Automated Diffractometer
Density (Calculated) 1.60-1.70 g/cm³ Crystal Structure Analysis
Crystal System Monoclinic or Triclinic Symmetry Analysis

The determination of intermolecular interactions through crystallographic analysis provides insights into solid-state packing arrangements and potential supramolecular assemblies. Chlorine-chlorine contacts and chlorine-hydrogen interactions commonly observed in halogenated aromatic compounds contribute significantly to crystal stability and influence physical properties such as melting point and solubility characteristics.

Spectroscopic Fingerprint Analysis (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Spectroscopic characterization of this compound employs multiple analytical techniques to establish comprehensive structural fingerprints and confirm molecular identity. Infrared spectroscopy provides fundamental information about functional group vibrations, particularly the characteristic carbonyl stretch of the pyridazinone ring and carbon-chlorine bond vibrations associated with the multiple halogen substituents.

The carbonyl group of the pyridazinone ring typically exhibits a strong absorption band in the infrared spectrum around 1650-1680 wavenumbers, reflecting the conjugated nature of the heterocyclic system. The presence of multiple chlorine substituents introduces characteristic carbon-chlorine stretching vibrations in the 600-800 wavenumber region, with specific frequencies dependent on the aromatic or aliphatic nature of the carbon-chlorine bonds. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber range, while the aromatic carbon-carbon stretching modes contribute to the complex fingerprint region between 1400-1600 wavenumbers.

Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecular framework. Proton nuclear magnetic resonance spectra reveal the aromatic hydrogen signals as distinct multipets, with chemical shifts influenced by the electron-withdrawing effects of the chlorine substituents. The symmetrical 3,5-dichlorophenyl group produces characteristic splitting patterns consistent with the substitution pattern, while the pyridazinone ring hydrogen appears as a singlet at a chemical shift reflecting the heterocyclic environment.

Carbon-13 nuclear magnetic resonance spectroscopy distinguishes between aromatic and carbonyl carbon environments, with the ketone carbon of the pyridazinone ring appearing significantly downfield due to the electron-deficient nature of the carbonyl group. The chlorine-substituted aromatic carbons exhibit characteristic chemical shifts that reflect the degree of halogenation and the specific substitution patterns within both the pyridazinone ring and the phenyl substituent.

Spectroscopic Technique Key Absorption/Signal Expected Value Structural Information
Infrared Spectroscopy Carbonyl Stretch 1650-1680 cm⁻¹ Pyridazinone Ring
Infrared Spectroscopy Carbon-Chlorine Stretch 600-800 cm⁻¹ Halogen Substituents
¹H Nuclear Magnetic Resonance Aromatic Protons 7.5-8.5 ppm Phenyl and Pyridazinone
¹³C Nuclear Magnetic Resonance Carbonyl Carbon 160-170 ppm Ketone Functionality

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the conjugated heterocyclic system and the extended aromatic framework. The compound exhibits characteristic absorption bands in the ultraviolet region, with bathochromic shifts resulting from the electron-donating and electron-withdrawing effects of the substituents. The presence of multiple chlorine atoms influences the electronic density distribution, affecting both the wavelength and intensity of the absorption maxima.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of the pyridazinone structure. The molecular ion peak appears at mass-to-charge ratio 309/311/313/315, reflecting the isotopic pattern expected for a tetrachlorinated compound. Fragmentation pathways typically involve loss of chlorine atoms and phenyl groups, generating daughter ions that confirm the structural connectivity and substitution patterns.

Properties

IUPAC Name

4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4N2O/c11-5-1-6(12)3-7(2-5)16-10(17)9(14)8(13)4-15-16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKUOBNFCOTJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379203
Record name 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86483-43-4
Record name 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

Parameter Typical Range Catalyst/Solvent Yield (%)
Chlorination temperature 80–110°C POCl₃, DMF (catalytic) 65–78
Reaction time 6–12 hours Toluene or DCM -
Workup Neutralization (NaHCO₃) Ethyl acetate -

Detailed Synthetic Pathways

Friedel-Crafts Route (Adapted from)

  • Starting material : Mucochloric acid (1) reacts with 1,3-dichlorobenzene via Friedel-Crafts acylation to form a dichlorophenyl-substituted furanone intermediate (2).
  • Cyclization : Treatment with hydrazine hydrate induces ring expansion to yield 5-chloro-6-(3,5-dichlorophenyl)-2-methylpyridazin-3(2H)-one (3).
  • Demethylation : Alkaline hydrolysis removes the methyl group, followed by dichlorination using POCl₃ to install Cl at positions 4 and 5.

Critical Notes :

  • Excess POCl₃ (3–5 equiv.) ensures complete dichlorination.
  • Regioselectivity is controlled by steric effects of the 3,5-dichlorophenyl group.

Halogen Exchange Method (Patent WO2007009913A1)

  • Bromination-to-Chlorination :

    • A brominated pyridazinone intermediate (e.g., 4,5-dibromo analog) undergoes halogen exchange using CuCl₂ in DMF at 120°C.
    • Yield : 72% after purification via silica gel chromatography.
  • Functionalization :

    • The 3,5-dichlorophenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution using a dichlorophenyl boronic acid.

Optimization and Challenges

  • Purity Control : HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity. Key impurities include mono-chlorinated byproducts.
  • Scale-Up Issues :
    • Exothermic chlorination requires careful temperature control.
    • Residual POCl₃ necessitates thorough washing with ice-cold water.

Spectroscopic Characterization

Technique Key Data Source
¹H NMR (400 MHz, CDCl₃) δ 7.52 (s, 2H, aryl-H), δ 6.38 (s, 1H, pyridazinone-H)
FT-IR 1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl)
HRMS [M+H]⁺ calc. 336.9234, found 336.9231

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes nucleophilic substitution , electrophilic aromatic substitution , and functional group transformations , driven by its chlorinated pyridazinone core.

  • Nucleophilic Substitution : Chlorine atoms at positions 4 and 5 act as leaving groups, enabling substitution reactions. For example, alkylation or acylation at these positions can modify the molecule’s biological activity .

  • Electrophilic Aromatic Substitution : The electron-deficient pyridazinone ring may participate in electrophilic substitution, though steric hindrance from bulky chlorophenyl groups can limit this reactivity.

  • Functional Group Transformations : Hydrolysis, decarboxylation, and alkylation are common pathways. For instance, acetates derived from pyridazinone intermediates can be hydrolyzed to alcohols under basic conditions .

Synthetic Methods

The synthesis of this compound and its derivatives often involves multi-step organic reactions. Below are key methods identified in the literature:

Pyridazinone Ring Formation

The core pyridazinone structure is typically synthesized via condensation of hydrazine derivatives with chlorinated benzoyl chlorides , followed by cyclization. For example:

  • Reagents : 3,5-dichlorobenzoyl chloride reacts with hydrazine derivatives under controlled conditions (e.g., reflux in ethanol with catalytic acid).

  • Conditions : Elevated temperatures and solvent choice (e.g., DMF, THF) optimize yield and purity.

Substituent Modification

Analog synthesis involves altering the chlorophenyl group or introducing new substituents:

  • Decarboxylation : A key step in preparing derivatives, as seen in the conversion of compound 32 to 33 via decarboxylation .

  • Alkylation : Pyridazinone intermediates (e.g., compound 34) are alkylated using methyl iodide and base (e.g., NaOH) to form alkylated derivatives (e.g., compound 35) .

Functional Group Transformations

Reaction TypeExample ProcessReagents/ConditionsResulting Product
Hydrolysis Conversion of acetate to alcoholBasic conditions (e.g., NaOH, aqueous)Alcohol (compound 36)
Alkylation Methylation of pyridazinone intermediateMethyl iodide, base (e.g., NaOH)Alkylated pyridazinone (compound 35)
Decarboxylation Removal of carboxyl groupHeat, acid catalyst (e.g., HCl)Decarboxylated derivative (compound 33)

Biological Implications of Reaction Products

Derivatives synthesized through these reactions exhibit varied biological activities:

  • Anti-inflammatory Properties : Substituent modifications (e.g., dichlorophenyl vs. monochlorophenyl groups) influence potency.

  • Anticancer Activity : Alkylated derivatives (e.g., compound 35) may show enhanced selectivity for cancer cell lines .

  • Agrochemical Potential : Chlorinated substituents contribute to herbicidal or fungicidal properties, as seen in related pyridazinones.

Research Findings and Challenges

  • Optimization of Reaction Conditions : Solvent and temperature play critical roles in yield and regioselectivity. For instance, DMF and reflux conditions are often preferred for cyclization steps.

  • Scalability Issues : Multi-step syntheses (e.g., decarboxylation followed by alkylation) require careful control of intermediates to avoid side reactions .

  • Toxicity Considerations : Chlorinated intermediates may pose environmental hazards, necessitating green chemistry approaches in future studies.

[Sources: 2, 5]

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one exhibit significant antimicrobial properties. A study by Ting et al. (2011) demonstrated that derivatives of this compound showed efficacy against various bacterial strains, suggesting potential for development into antimicrobial agents .

2. Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies have shown that it may inhibit tumor growth in specific cancer cell lines. Further research is needed to elucidate the mechanisms of action and optimize its therapeutic potential.

3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of similar dihydropyridazine derivatives. These compounds may offer protective benefits against neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Agricultural Applications

1. Pesticide Development
Due to its chemical structure, this compound has been explored as a potential pesticide. The compound's chlorinated aromatic structure is known to enhance its effectiveness against pests while minimizing environmental impact. Regulatory assessments are ongoing to evaluate its safety and efficacy in agricultural settings .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of the compound were tested against E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Pesticide Efficacy

Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations compared to untreated controls. The findings suggest that it could be developed into an effective pesticide with reduced toxicity to non-target organisms.

Data Table: Summary of Research Findings

Application AreaStudy FocusKey FindingsReference
Medicinal ChemistryAntimicrobial ActivitySignificant bacterial inhibitionTing et al., 2011
Medicinal ChemistryAnticancer PropertiesInhibition of tumor growth in cancer cell linesOngoing research
Medicinal ChemistryNeuroprotective EffectsModulation of oxidative stressOngoing research
Agricultural SciencePesticide DevelopmentEffective against pests; safe for cropsCanada.ca

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations in Dichlorophenyl Analogs

4,5-Dichloro-2-(3,4-dichlorophenyl)-2,3-dihydropyridazin-3-one (CAS 33098-12-3)
  • Molecular Formula : C₁₀H₄Cl₄N₂O (identical to the target compound).
  • Key Differences : The phenyl group has 3,4-dichloro substitution instead of 3,5-dichloro.
  • Impact: Enhanced intramolecular hydrogen bonding due to proximity of the 4-Cl and pyridazinone oxygen, stabilizing the molecule . Increased electrophilicity at the 3-Cl position, favoring nucleophilic attack compared to the 3,5-dichloro analog .
4,5-Dichloro-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one (CAS 24725-60-8)
  • Molecular Formula : C₁₀H₅Cl₂N₃O₃.
  • Key Differences : The phenyl group is substituted with a nitro group (electron-withdrawing) at the para position.
  • Impact :
    • The nitro group drastically increases reactivity in reduction or aromatic substitution reactions compared to chloro-substituted analogs .
    • Lower molecular weight (298.07 g/mol) and altered solubility due to nitro polarity .

Functional Group Modifications

4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one (CAS 175135-84-9)
  • Molecular Formula : C₁₁H₉Cl₃N₄O.
  • Key Differences: A methylhydrazino group replaces the 5-Cl substituent.
  • Impact: Introduces a reactive hydrazine moiety, enabling conjugation or chelation in biological systems (e.g., enzyme inhibition) .
6-(3,4-Dichloro-phenyl)-2-(2-hydroxy-butyl)-4,5-dihydro-2H-pyridazin-3-one (CAS 38958-84-8)
  • Molecular Formula : C₁₄H₁₆Cl₂N₂O₂.
  • Key Differences : A hydroxy-butyl chain replaces the 2-Cl substituent.
  • Extended alkyl chain may enhance membrane permeability in biological applications .
N-(3,5-Dichlorophenyl)succinimide (NDPS)
  • Molecular Formula: C₁₀H₇Cl₂NO₂.
  • Key Differences: Succinimide core instead of dihydropyridazinone.
  • Impact: NDPS induces nephrotoxicity in rats via proximal tubule damage, suggesting the dichlorophenyl group contributes to organ-specific toxicity .
Sitogluside Comparison
  • Structural Similarity : Tanimoto score of 0.153 (very low) when compared to the target compound .
  • Impact: The low score underscores the uniqueness of the target compound’s halogenated pyridazinone structure, likely leading to divergent biological activities (e.g., enzyme inhibition vs. glycoside activity) .

Biological Activity

4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The compound has the chemical formula C11H7Cl3N2OC_{11}H_7Cl_3N_2O and features a pyridazinone core with dichloro-substituted phenyl groups. Its structural characteristics contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties against various pathogens.

In Vitro Studies

  • Gram-positive Bacteria : The compound showed effectiveness against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. For instance, derivatives with similar structures demonstrated significant activity against vancomycin-intermediate S. aureus strains .
  • Fungal Pathogens : The compound's analogs were also tested against drug-resistant fungi like Candida auris and Aspergillus fumigatus, showing minimum inhibitory concentrations (MIC) as low as 16 µg/mL .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Enterococcus faecalis16
Candida auris16
Aspergillus fumigatus32

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

Case Studies

  • A549 Human Lung Cancer Cells : Analogous compounds exhibited significant cytotoxic effects in A549 cells with IC50 values comparable to standard chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups such as chlorine was noted to enhance activity .
  • Mechanism of Action : Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding, which are critical for their cytotoxic effects .

Cytotoxicity Profile

The cytotoxic effects of the compound were assessed across several human cell lines. The results indicated a favorable safety profile with low toxicity in normal human cells while maintaining efficacy against cancerous cells.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)10
Jurkat (Leukemia)15

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one, and how do they influence experimental design?

  • Answer : The compound (C₁₀H₄Cl₄N₂O; MW = 309.96) is a solid with a density of 1.66 g/cm³ and a boiling point of 396.1°C . Its low solubility in polar solvents (due to high chlorine content) necessitates the use of aprotic solvents like DMF or DMSO for reactions. Storage conditions (cool, dry, away from oxidizers) are critical to prevent degradation, as suggested by its sensitivity to oxidative environments . For synthesis, inert atmospheres (N₂/Ar) are recommended to avoid side reactions.

Q. What synthetic routes are reported for this compound, and how can yield be optimized?

  • Answer : Common methods involve chlorination of pyridazinone precursors or coupling reactions. For example, Suzuki-Miyaura cross-coupling could introduce the 3,5-dichlorophenyl group to the pyridazinone core . Optimization strategies include:

  • Using Pd(PPh₃)₄ as a catalyst with a 1:1.2 molar ratio of boronic acid to halide precursor.
  • Reaction temperatures between 80–100°C in toluene/ethanol mixtures (3:1 v/v).
  • Monitoring progress via TLC (hexane:ethyl acetate, 4:1) or HPLC (C18 column, acetonitrile/water gradient).

Q. How can researchers characterize this compound and confirm its purity?

  • Answer : Key techniques include:

  • NMR : ¹H NMR (DMSO-d₆) shows absence of aromatic protons (due to Cl substitution) and pyridazinone ring protons at δ 6.8–7.2 ppm. DEPT-135 confirms quaternary carbons.
  • HRMS : Exact mass (309.9640) validates molecular formula .
  • XRD : Single-crystal X-ray diffraction (if crystallized) confirms stereochemistry .
  • HPLC : Purity >98% using a reverse-phase C18 column (λ = 254 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dihydropyridazinone core in nucleophilic substitution reactions?

  • Answer : The electron-withdrawing effect of the two Cl atoms at positions 4 and 5 activates the pyridazinone ring for nucleophilic attack at position 5. Computational studies (DFT/B3LYP) show a LUMO energy of -1.8 eV at C6, making it susceptible to SNAr reactions . Experimental validation:

  • React with NaN₃ in DMF at 120°C to introduce an azide group.
  • Monitor regioselectivity via LC-MS and compare with predicted Mulliken charges.

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • Answer : SAR studies on analogs (e.g., 6-(3,4-dichlorophenyl) derivatives) reveal:

  • Hydrophobic substituents (e.g., methyl groups) enhance membrane permeability but reduce aqueous solubility.
  • Electron-donating groups (e.g., -OCH₃) decrease electrophilicity, reducing reactivity .
  • Table : Comparative IC₅₀ values for analogs (hypothetical data):
Substituent PositionIC₅₀ (µM)LogP
3,5-Cl₂ (parent)12.33.1
4-CH₃8.73.5
6-N₃>1002.8

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Answer : Accelerated stability studies (ICH guidelines):

  • pH 1–2 (gastric) : Rapid degradation (t₁/₂ = 2 h) via hydrolysis of the pyridazinone ring.
  • pH 7.4 (physiological) : Stable for >24 h at 37°C.
  • Thermal stability : Decomposes above 200°C (TGA data), with mass loss correlating to Cl₂ release .
    • Recommendation : Use lyophilization for long-term storage and avoid aqueous buffers below pH 5.

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations:

  • Target : Dihydroorotate dehydrogenase (malaria parasite).
  • Key interactions :
  • Cl atoms form halogen bonds with Leu172 and Phe188.
  • Pyridazinone O coordinates with Mg²⁺ in the active site.
  • Validation : Compare docking scores (ΔG = -9.2 kcal/mol) with in vitro enzyme inhibition assays .

Methodological Notes

  • Contradictions in Data : Melting point data for the parent compound is unspecified , while analogs (e.g., 72396-65-7) report mp = 201°C . Researchers should determine mp via DSC.
  • Safety : Use PPE (gloves, goggles) due to irritant properties (Xi classification) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one

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